![molecular formula C14H6N2O7 B14696945 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione CAS No. 27007-55-2](/img/structure/B14696945.png)
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione typically involves the nitration of dibenzo[c,e]oxepine-5,7-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and nucleophiles such as amines for substitution reactions .
Applications De Recherche Scientifique
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s reactivity plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione can be compared with other similar compounds such as:
1,11-Dinitrodibenzo[c,e]oxepine-5,7-dione: This compound has a similar structure but differs in the position of the nitro groups.
Dibenzo[c,e]oxepine-5,7-dione: This is the parent compound without the nitro groups, and it serves as a precursor for the synthesis of the dinitro derivative.
3,9-Dibromodibenzo[c,e]oxepine-5,7-dione: This compound has bromine atoms instead of nitro groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific nitro group positions, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
27007-55-2 |
|---|---|
Formule moléculaire |
C14H6N2O7 |
Poids moléculaire |
314.21 g/mol |
Nom IUPAC |
3,9-dinitrobenzo[d][2]benzoxepine-5,7-dione |
InChI |
InChI=1S/C14H6N2O7/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(18)23-13/h1-6H |
Clé InChI |
KXHXXQJKNDLHHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



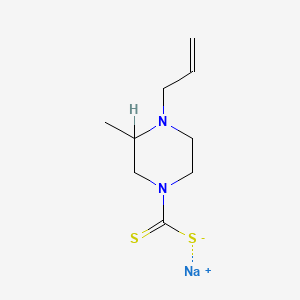
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

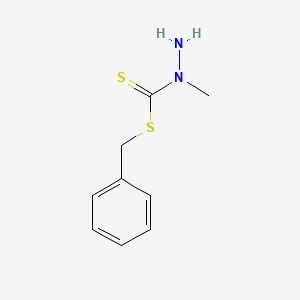
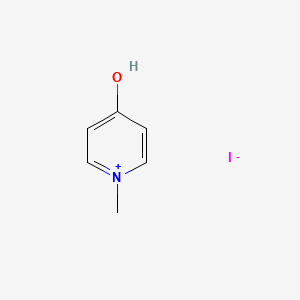
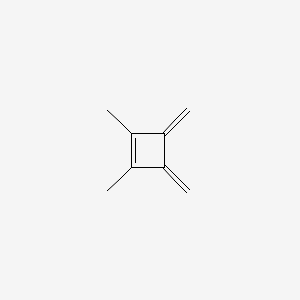
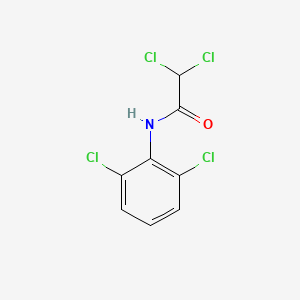

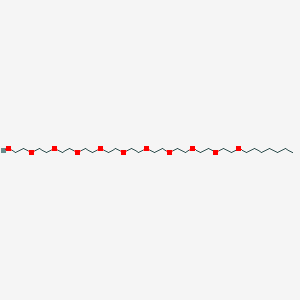
![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)
